molecular formula C11H13N3O B2963040 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine CAS No. 519019-53-5

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B2963040
CAS No.: 519019-53-5
M. Wt: 203.245
InChI Key: WWXLYTYBWPHCQF-UHFFFAOYSA-N
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Description

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that contains both an oxolane ring and a benzodiazole ring

Scientific Research Applications

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine typically involves the formation of the benzodiazole ring followed by the introduction of the oxolane moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzodiazole ring. The oxolane ring can then be introduced through a nucleophilic substitution reaction using an appropriate oxolane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxolan-2-yl)propan-2-yl oxolane
  • 2-(oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine
  • Cytarabine

Uniqueness

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine is unique due to its combination of an oxolane ring and a benzodiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(oxolan-2-yl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h3-4,6,10H,1-2,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXLYTYBWPHCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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